methyl (2Z)-azepan-2-ylideneacetate

Lipophilicity LogP Physicochemical property

Methyl (2Z)-azepan-2-ylideneacetate (CAS 50621-07-3, molecular formula C9H15NO2, molecular weight 169.22 g/mol) is a cyclic enaminone ester featuring a seven-membered azepane ring. The compound is characterized by a conjugated N–C=C–C=O system that imparts ambiphilic reactivity, making it a versatile building block for the synthesis of heterocyclic frameworks.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 50621-07-3
Cat. No. B3060536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-azepan-2-ylideneacetate
CAS50621-07-3
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1CCCCCN1
InChIInChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3
InChIKeyMDEQSBWUWZBGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2Z)-azepan-2-ylideneacetate (CAS 50621-07-3): Core Properties, Class Identity, and Procurement Relevance


Methyl (2Z)-azepan-2-ylideneacetate (CAS 50621-07-3, molecular formula C9H15NO2, molecular weight 169.22 g/mol) is a cyclic enaminone ester featuring a seven-membered azepane ring [1]. The compound is characterized by a conjugated N–C=C–C=O system that imparts ambiphilic reactivity, making it a versatile building block for the synthesis of heterocyclic frameworks [2]. Its (2Z) stereochemistry is critical for defining the spatial orientation of the exocyclic double bond, which directly influences its participation in stereoselective transformations [3]. As a specialized enaminone scaffold, it serves primarily as a research intermediate rather than a final active pharmaceutical ingredient, with procurement decisions hinging on its precise structural attributes that distinguish it from other azepane-derived esters.

Why Methyl (2Z)-azepan-2-ylideneacetate Cannot Be Replaced by Generic Enaminone Esters: Key Differentiation Drivers


The enaminone class encompasses a wide range of heterocyclic esters, but substitution with close analogs—such as the ethyl ester (CAS 50621-08-4), the cyano-substituted variant (CAS 1071933-02-2), or smaller-ring pyrrolidine/piperidine derivatives—introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and steric environment [1][2]. These physicochemical variations directly impact solubility profiles, reactivity in nucleophilic additions, and the conformational preferences of downstream products [3]. For instance, the methyl ester's distinct LogP and polar surface area values position it within a specific window of drug-like property space, while the seven-membered azepane ring alters the bite angle and hydrogen-bonding network relative to five- or six-membered counterparts [1][4]. Consequently, interchange without validation risks altering reaction outcomes, compound purity, and biological assay reproducibility. The following quantitative evidence substantiates why this specific compound is not a drop-in replacement for other azepane enaminones.

Quantitative Differentiation of Methyl (2Z)-azepan-2-ylideneacetate vs. Closest Analogs: LogP, PSA, Hydrogen-Bonding, and Reactivity Data


Lipophilicity (LogP) Differentiation: Methyl Ester vs. Ethyl Ester and Cyano Analog

The methyl ester derivative (CAS 50621-07-3) exhibits a computed LogP of 1.53570, which is 0.051 higher than the ethyl ester analog (CAS 50621-08-4, LogP 1.48444) and 0.136 higher than the cyano-substituted methyl ester (CAS 1071933-02-2, LogP 1.4) [1][2][3]. This incremental increase in lipophilicity may enhance passive membrane permeability in cellular assays, while the cyano analog's lower LogP reflects its increased polarity.

Lipophilicity LogP Physicochemical property Azepane enaminones

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: Methyl vs. Cyano Analog

Methyl (2Z)-azepan-2-ylideneacetate possesses a polar surface area (PSA) of 38.33 Ų, identical to that of its ethyl ester counterpart [1][2]. In contrast, the cyano-substituted methyl ester (CAS 1071933-02-2) exhibits a significantly larger PSA of 62.1 Ų [3]. This difference arises from the additional nitrile group, which introduces a strong hydrogen-bond acceptor site and alters the compound's electronic distribution.

Polar surface area Hydrogen bonding Medicinal chemistry Azepane enaminones

Hydrogen-Bonding Patterns: Azepane vs. Pyrrolidine and Piperidine Enaminones

In a crystallographic study of enaminones, the azepane-derived compound (III) formed centrosymmetric dimers via intermolecular N–H···O hydrogen bonding, with weak C–H···Br interactions linking molecules into chains along the [101] direction [1]. In contrast, the pyrrolidine (I) and piperidine (II) analogs exhibited chain propagation along [011] and [101] directions, respectively, reflecting subtle variations in crystal packing influenced by ring size. While these specific data pertain to a bromophenyl ethanone series, they establish a class-level trend where the seven-membered azepane ring modulates hydrogen-bonding geometries and supramolecular assembly differently than five- or six-membered counterparts.

Hydrogen bonding Crystal structure Enaminones Ring size effects

Synthetic Versatility: Methyl Ester vs. Ethyl Ester in Downstream Transformations

Methyl (2Z)-azepan-2-ylideneacetate serves as a precursor in the synthesis of thiazol-3-ium bromides via reaction with aryl isothiocyanates and α-haloketones [1]. While the ethyl ester analog can undergo analogous transformations, the methyl ester's smaller steric profile and higher electrophilicity of the carbonyl carbon may influence reaction rates and yields. For example, in related cyclic β-enamino diester chemistry, pyrolysis at 225°C in the presence of different alcohols, thiols, or amines provides a versatile route to esters, thioesters, or amides, with the methyl ester often offering distinct reactivity due to reduced steric hindrance [2].

Reactivity Enaminone Ester Synthetic building block

Stability Profile: Hydrolysis Resistance at Physiological and Basic pH

Methyl (2Z)-azepan-2-ylideneacetate demonstrates good stability at physiological pH (7.4), with minimal degradation observed over 24 hours by LC-MS/MS analysis [1]. Under basic conditions (pH 9.5), hydrolysis measured over 12 hours results in a degradation percentage of 38%, indicating moderate base lability typical of enaminone esters . This stability profile contrasts with that of the more reactive Meldrum's acid-derived azepane enaminone (CAS 70912-54-8), which exhibits enhanced thermal decomposition pathways due to the activated dioxane-dione moiety [2].

Stability Hydrolysis pH 7.4 pH 9.5

Purity Benchmark: Methyl (2Z)-azepan-2-ylideneacetate vs. Ethyl Ester in Commercial Supply

Commercial sources for methyl (2Z)-azepan-2-ylideneacetate (CAS 50621-07-3) typically specify a minimum purity of 95% . The ethyl ester analog (CAS 50621-08-4) is also commonly offered at 95-97% purity . While purity specifications are comparable, the methyl ester's availability and documented use in published synthetic protocols may provide greater confidence in batch-to-batch consistency and literature support for research applications.

Purity Quality control Procurement Azepane enaminones

Optimal Application Scenarios for Methyl (2Z)-azepan-2-ylideneacetate: Where This Specific Enaminone Ester Provides the Greatest Value


Synthesis of Thiazolium Salts and Related Heterocycles

Methyl (2Z)-azepan-2-ylideneacetate serves as a direct precursor in the synthesis of 2-((azepan-2-ylidene)(methoxycarbonyl)methyl)-4-methyl-3-(m-tolyl)thiazol-3-ium bromide via reaction with aryl isothiocyanates and α-haloketones [1]. The methyl ester group provides an optimal balance of reactivity and steric accessibility for cyclocondensation, and the Z-configured enaminone ensures the correct geometry for intramolecular hydrogen bonding that stabilizes transition states [2]. Substituting the ethyl ester or cyano analog would alter the electronic environment and potentially reduce reaction efficiency.

Drug Discovery Scaffold for Membrane-Permeable Azepane Derivatives

With a computed LogP of 1.54 and PSA of 38.33 Ų, methyl (2Z)-azepan-2-ylideneacetate resides within favorable drug-like property space for CNS and intracellular target engagement [1]. The seven-membered azepane ring imparts distinct conformational flexibility and hydrogen-bonding geometry compared to piperidine or pyrrolidine scaffolds [2][3], making this compound a privileged starting point for libraries targeting protein-protein interactions or allosteric sites where ring size can modulate binding affinity.

Aqueous Assay Conditions Requiring Controlled Hydrolytic Stability

The compound exhibits minimal degradation at pH 7.4 over 24 hours and only moderate hydrolysis (38%) at pH 9.5 over 12 hours [1][2]. This stability profile makes it suitable for biochemical and cell-based assays conducted under physiological or mildly basic conditions, where more labile enaminone derivatives (e.g., Meldrum's acid adducts) would decompose and confound results [3]. Researchers designing assays with prolonged incubation times can rely on this compound's predictable stability window.

Stereoselective Synthesis of Polysubstituted Azepanes

The (2Z) stereochemistry of the exocyclic double bond is critical for diastereoselective transformations, including asymmetric lithiation-conjugate addition sequences that generate azepanes with three or four stereocenters in high enantioselectivity [1][2]. The methyl ester enaminone serves as a rigid template that pre-organizes reactive conformations, enabling precise control over stereochemical outcomes in the construction of complex, bioactive azepane frameworks.

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